1-Propanamine, N,N-dimethyl-3-(trimethoxysilyl)- (CAS 2530-86-1), commonly referred to as DAPTMS, is a tertiary amino-functional trialkoxysilane utilized primarily as a surface modifier, adhesion promoter, and immobilized basic catalyst. Unlike standard primary aminosilanes, its N,N-dimethyl substitution provides a sterically hindered, non-nucleophilic basic center (pKa ~9.7) combined with a moisture-reactive trimethoxysilyl group. This structural profile makes it a critical precursor for synthesizing organic-inorganic hybrid materials, formulating advanced chemical mechanical planarization (CMP) slurries, and developing regenerable solid sorbents where controlled basicity is required without the aggressive nucleophilicity of primary amines [1].
Substituting DAPTMS with common primary aminosilanes, such as APTES or APTMS, introduces severe process and functional failures in advanced formulations. Primary amines are strong nucleophiles that irreversibly react with electrophiles—such as acyl chlorides or anhydrides—forming amides and instantly destroying the basicity of the functionalized surface. Furthermore, primary amine groups intramolecularly catalyze the hydrolysis of their own siloxane bonds via a five-membered cyclic intermediate, leading to rapid, uncontrolled oligomerization and poor shelf life. In contrast, the sterically hindered tertiary amine in DAPTMS cannot form amides and prevents this rapid intramolecular siloxane cleavage, ensuring reproducible monolayer deposition and preserving the catalytic basicity of the tethered group for downstream applications [1].
Primary aminosilanes (G1 silanes) are notoriously difficult to process because the primary amine coordinates with the silicon center, forming a cyclic intermediate that accelerates siloxane bond hydrolysis and uncontrolled multilayering. DAPTMS, featuring a sterically hindered N,N-dimethyl tertiary amine, cannot readily form this intermediate, resulting in a significantly lower hydrolytic sensitivity (rated 7, reacting slowly with moisture) compared to the rapid autocatalysis of APTMS [1].
| Evidence Dimension | Hydrolytic sensitivity and monolayer reproducibility |
| Target Compound Data | DAPTMS (Tertiary amine): Slow reaction with moisture; stable monomeric deposition |
| Comparator Or Baseline | APTMS (Primary amine): Rapid autocatalytic hydrolysis; uncontrolled multilayer formation |
| Quantified Difference | DAPTMS prevents the accelerated intramolecular siloxane cleavage seen in primary aminosilanes, extending open-bench handling time. |
| Conditions | Ambient moisture exposure during solution-phase or vapor-phase deposition |
Allows industrial buyers to achieve reproducible, homogeneous monolayers without the rapid degradation, waste, and batch-to-batch variability associated with primary aminosilane handling.
When functionalizing surfaces for base-catalyzed reactions, the choice of aminosilane dictates catalyst survival. APTMS acts as a strong nucleophile and is rapidly consumed by acylating or alkylating agents to form amides. DAPTMS acts strictly as a proton acceptor (pKa ~9.7) and lacks the protons necessary for amide formation, preserving its basicity entirely when exposed to electrophilic substrates [1].
| Evidence Dimension | Reactivity with acylating/alkylating agents |
| Target Compound Data | DAPTMS: 0% amide formation; retains full basicity |
| Comparator Or Baseline | APTMS: >90% conversion to amides; complete loss of surface basicity |
| Quantified Difference | DAPTMS maintains 100% of its catalytic basicity in electrophilic environments, whereas APTMS is irreversibly deactivated. |
| Conditions | Functionalized silica exposed to acyl chlorides or anhydrides |
Essential for procuring tethered base catalysts or modifying surfaces in complex chemical formulations where primary amines would be destroyed.
Solid sorbents grafted with primary amines capture CO2 via carbamate formation, which requires two amine molecules per CO2 molecule in dry conditions and forms highly stable, energy-intensive bonds. DAPTMS-grafted silica cannot form alkylammonium carbamates; instead, it acts as a base to promote bicarbonate formation in the presence of humidity, shifting the theoretical stoichiometry to 1:1 and significantly lowering the thermal energy required for sorbent regeneration [1].
| Evidence Dimension | Adsorbed species and stoichiometric efficiency under humid conditions |
| Target Compound Data | DAPTMS-grafted silica: Forms bicarbonates (1:1 theoretical amine-to-CO2 stoichiometry) |
| Comparator Or Baseline | APTMS-grafted silica: Forms stable alkylammonium carbamates (2:1 amine-to-CO2 stoichiometry) |
| Quantified Difference | DAPTMS doubles the theoretical amine efficiency under humid conditions and lowers regeneration energy by avoiding carbamate formation. |
| Conditions | Humid CO2 capture on mesoporous silica (SBA-15) at ambient temperatures |
Lowers the thermal energy required for sorbent regeneration in industrial carbon capture applications, directly impacting operating costs.
DAPTMS is the preferred silane for tethering basic sites to silica or metal oxide supports for heterogeneous catalysis (e.g., Michael additions). Its tertiary amine structure ensures it acts strictly as a proton acceptor, avoiding the nucleophilic deactivation that plagues primary aminosilanes when exposed to reactive substrates [1].
Used to modify the surface of cationic silica abrasive particles. The tertiary amine provides a specific isoelectric point (pKa ~9.7) that stabilizes the slurry electrostatically without the aggressive reactivity of primary amines, ensuring consistent polishing rates for silicon nitride substrates [2].
Ideal for functionalizing mesoporous silica (like SBA-15) for CO2 and H2S capture. Because it cannot form stable carbamates, DAPTMS promotes bicarbonate formation in humid environments, which requires significantly less energy to thermally regenerate compared to primary amine-based sorbents [3].
Utilized as a co-structure-directing agent (CSDA) in the synthesis of mesoporous silica. The controlled pKa of the tertiary amine allows for precise electrostatic interactions with anionic surfactant head groups, facilitating the self-assembly of ordered mesoporous frameworks without unwanted covalent side reactions [4].
Corrosive;Irritant